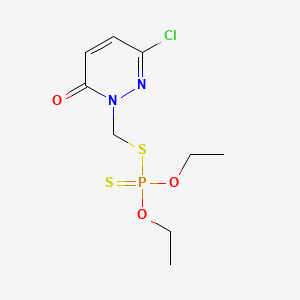
Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a complex organic compound. It is a derivative of acetophenone, which is an aromatic ketone. This compound is characterized by the presence of a dimethylaminoethoxy group and a methoxy group attached to the aromatic ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The mixture is then cooled, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and crystallizers helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of resins, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, altering their permeability and affecting cellular processes. This compound can also inhibit certain enzymes, leading to changes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: The parent compound, simpler in structure and used widely in organic synthesis.
Propiophenone, β-dimethylamino-: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
Uniqueness
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with biological membranes and enzymes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
20808-93-9 |
|---|---|
Molekularformel |
C13H20ClNO3 |
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
2-(2-acetyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(15)12-6-5-11(16-4)9-13(12)17-8-7-14(2)3;/h5-6,9H,7-8H2,1-4H3;1H |
InChI-Schlüssel |
LDARLWHKGPYHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

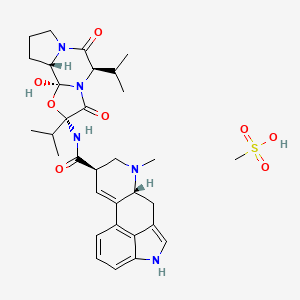
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)

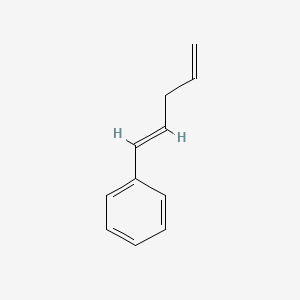
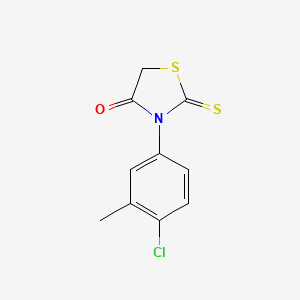


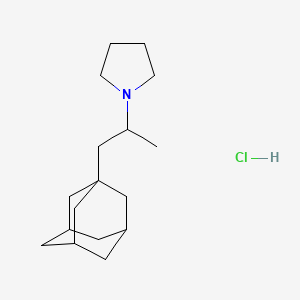

![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
